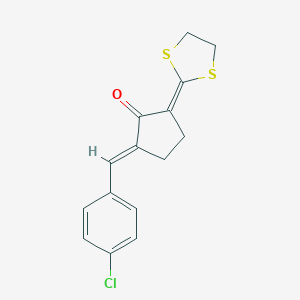
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone, also known as E/Z-3-(4-chlorobenzylidene)-7,7-dimethyl-2-thioxo-2,3-dihydro-1H-cyclopenta[b]thiophene-5-carboxylic acid, is a synthetic compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the target molecule, potentially altering its biological activity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. However, studies have shown that it has potential anti-inflammatory and anticancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone in lab experiments include its high purity and stability, which make it suitable for use in a wide range of reactions. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. These include:
1. Further investigation of its mechanism of action and potential biological activities.
2. Synthesis of novel derivatives with improved solubility and biological activity.
3. Development of new catalysts for organic reactions using this compound as a ligand.
4. Investigation of its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
5. Exploration of its potential as a fluorescent probe for the detection of thiols and amines in biological systems.
Conclusion
In conclusion, 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone involves the condensation reaction of 4-chlorobenzaldehyde and 1,3-dithiol-2-one with cyclopentanone in the presence of an acid catalyst. The resulting compound is then purified through recrystallization to obtain a white solid with a melting point of 220-222°C.
Scientific Research Applications
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds with potential biological activities. Additionally, it can be used as a ligand in the coordination chemistry of transition metals, which can lead to the development of new catalysts for organic reactions.
properties
Molecular Formula |
C15H13ClOS2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-5-(1,3-dithiolan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H13ClOS2/c16-12-4-1-10(2-5-12)9-11-3-6-13(14(11)17)15-18-7-8-19-15/h1-2,4-5,9H,3,6-8H2/b11-9+ |
InChI Key |
HGAWOJUPFOXNAN-PKNBQFBNSA-N |
Isomeric SMILES |
C\1CC(=C2SCCS2)C(=O)/C1=C/C3=CC=C(C=C3)Cl |
SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)